REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.S1(CCCC1)(=O)=O.[C:20]1([C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[F-].[K+]>>[C:20]1([C:26]2[CH:27]=[CH:28][C:29]([O:32][C:2]3[CH:3]=[C:4]4[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]4=[CH:11][CH:12]=3)=[CH:30][CH:31]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring for a period of about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature of about 175°-200°
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(OC=2C=C3C(C(=O)OC3=O)=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |